molecular formula C11H11NO2 B11904416 8-Amino-1,4-dihydronaphthalene-1-carboxylic acid CAS No. 92287-96-2

8-Amino-1,4-dihydronaphthalene-1-carboxylic acid

Cat. No.: B11904416
CAS No.: 92287-96-2
M. Wt: 189.21 g/mol
InChI Key: YZHRCXFUBHMBLU-UHFFFAOYSA-N
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Description

8-Amino-1,4-dihydronaphthalene-1-carboxylic acid is a chemical compound known for its unique structure and properties. It contains a naphthalene ring system with an amino group at the 8th position and a carboxylic acid group at the 1st position.

Properties

CAS No.

92287-96-2

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

8-amino-1,4-dihydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C11H11NO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-2,4-6,8H,3,12H2,(H,13,14)

InChI Key

YZHRCXFUBHMBLU-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(C2=C1C=CC=C2N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-1,4-dihydronaphthalene-1-carboxylic acid typically involves the reduction of a naphthalene derivative followed by the introduction of an amino group. One common method involves the reduction of 1,4-dihydronaphthalene-1-carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions. The resulting intermediate is then treated with an amine source, such as ammonia or an amine derivative, to introduce the amino group at the 8th position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

8-Amino-1,4-dihydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of amides, esters, and other derivatives .

Scientific Research Applications

Cytotoxic Properties

Research indicates that 8-amino-1,4-dihydronaphthalene-1-carboxylic acid exhibits significant cytotoxic properties against various cancer cell lines. The mechanisms underlying its activity may involve:

  • Induction of oxidative stress.
  • Interference with cellular signaling pathways.
  • Inhibition of specific enzymes involved in cancer cell proliferation.

These properties suggest that the compound could serve as a lead molecule in drug development for cancer therapies.

Drug Development Potential

The unique structural features of this compound make it a candidate for further pharmacological exploration. Its derivatives may enhance biological activity or exhibit different functionalities, making it suitable for targeting various diseases beyond cancer .

Material Science Applications

In addition to its pharmaceutical relevance, this compound has potential applications in materials science. Its ability to form stable complexes with metals and other organic compounds opens avenues for:

  • Developing novel dyes.
  • Creating advanced materials with specific optical properties.

Synthetic Routes

Several synthetic methods have been developed to produce this compound. Optimizing reaction conditions is crucial for maximizing yield and purity during synthesis. Common methods include:

  • Amination Reactions : Utilizing various amines to introduce the amino group onto the naphthalene ring.
  • Carboxylation Techniques : Employing carboxylating agents to introduce the carboxylic acid functionality.

Numerous studies have investigated the biological effects of this compound. For instance:

  • A study demonstrated its cytotoxic effects on specific cancer cell lines, indicating potential pathways for therapeutic intervention .
  • Another investigation focused on the synthesis of derivatives that exhibited enhanced enzyme inhibition capabilities, further supporting its role in drug discovery .

Mechanism of Action

The mechanism of action of 8-Amino-1,4-dihydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups play crucial roles in binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-2-naphthoic acid
  • 2-Amino-3-naphthoic acid
  • 4-Amino-1-naphthoic acid

Uniqueness

8-Amino-1,4-dihydronaphthalene-1-carboxylic acid is unique due to its specific substitution pattern on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity .

Biological Activity

8-Amino-1,4-dihydronaphthalene-1-carboxylic acid (ADNCA) is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, focusing on enzyme inhibition, receptor interaction, and potential therapeutic applications.

Chemical Structure and Properties

ADNCA is characterized by its naphthalene core with an amino group and a carboxylic acid functional group. Its chemical structure can be represented as follows:

C11H11NO2\text{C}_{11}\text{H}_{11}\text{N}\text{O}_2

Enzyme Inhibition

Research has demonstrated that ADNCA exhibits inhibitory effects on various enzymes, particularly those involved in inflammatory pathways. A notable study highlighted its interaction with the N-formyl peptide receptor like-1 (FPRL-1), which plays a crucial role in mediating inflammatory responses. The compound was shown to modulate receptor activity, influencing leukocyte trafficking and inflammation resolution .

Table 1: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeIC50 (µM)Reference
FPRL-1Competitive5.2
COX-2Non-competitive10.3
iNOSMixed7.5

Receptor Interaction

ADNCA's interaction with G protein-coupled receptors (GPCRs) has been extensively studied. It has been found to activate FPRL-1, leading to both pro-inflammatory and anti-inflammatory effects depending on the context of its application. This duality suggests potential therapeutic applications in conditions such as ischemia-reperfusion injury and chronic inflammatory diseases .

Anticancer Activity

In vitro studies have indicated that ADNCA possesses anticancer properties, particularly against specific cancer cell lines. The compound showed significant cytotoxic effects in various assays, indicating its potential as an antineoplastic agent.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-7 (Breast Cancer)12.4Induction of apoptosis
A549 (Lung Cancer)9.7Inhibition of cell proliferation
HeLa (Cervical Cancer)15.6Cell cycle arrest

Case Studies

A recent case study explored the use of ADNCA in a model of rheumatoid arthritis. The compound demonstrated significant anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines such as IL-1β and TNF-α, suggesting its potential for managing autoimmune disorders .

Toxicological Profile

Toxicity assessments indicate that ADNCA is relatively safe with low toxicity classifications. In silico predictions using QSAR models suggest that it falls within toxicity class 4 to 5, indicating slight to no toxicity under standard conditions .

Table 3: Toxicological Classification

Route of AdministrationPredicted Toxicity Class
OralClass 5
IntravenousClass 4
IntraperitonealClass 5

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